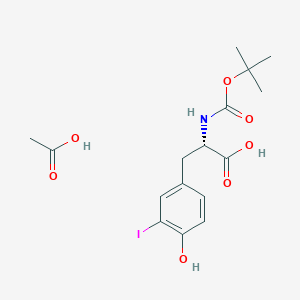
6-(1,1,2,3,3,3-Hexafluoropropoxy)-3,4'-diamino-1,1'-diphenyl, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1,2,3,3,3-Hexafluoropropoxy)-3,4'-diamino-1,1'-diphenyl, 98% (6-HFP-3,4-DADP) is an organofluorine compound that is widely used in organic synthesis. It has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. Its unique properties, such as its high reactivity, low volatility, and low toxicity, make it an ideal reagent for many chemical reactions.
Aplicaciones Científicas De Investigación
6-HFP-3,4-DADP has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. It is used as a reagent in the synthesis of a variety of compounds, such as heterocycles, peptides, and polymers. It can also be used as a catalyst in organic synthesis. In pharmaceuticals, it is used as an intermediate in the synthesis of drugs, such as antifungal agents, anti-inflammatory agents, and anti-tumor agents. In materials science, it is used as a reagent in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 6-HFP-3,4-DADP is not well understood. It is hypothesized that the hexafluoropropoxy group of 6-HFP-3,4-DADP acts as an electron-withdrawing group, resulting in increased reactivity of the compound. The amino group of the compound is thought to act as a nucleophile in some reactions, allowing the compound to act as a catalyst in certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-HFP-3,4-DADP are not well understood. It is known that the compound is not toxic to humans and other mammals, and it has not been found to have any significant adverse effects in laboratory tests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-HFP-3,4-DADP in laboratory experiments is its high reactivity. This allows for rapid reactions and makes the compound suitable for a wide range of reactions. The main limitation of the compound is its low volatility, which can make it difficult to use in some reactions.
Direcciones Futuras
Future research on 6-HFP-3,4-DADP could focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential of the compound in the synthesis of novel compounds and materials. Further research could also be conducted to explore the potential of the compound as a catalyst in organic synthesis.
Métodos De Síntesis
6-HFP-3,4-DADP can be synthesized from the reaction of 1,1,2,3,3,3-hexafluoropropanol with 3,4'-diamino-1,1'-diphenyl in the presence of a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide. The reaction proceeds in aqueous solution and is complete within 1-2 hours. The reaction product is a white solid which can be purified by recrystallization from aqueous ethanol.
Propiedades
IUPAC Name |
3-(4-aminophenyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O/c16-13(14(17,18)19)15(20,21)24-12-6-5-10(23)7-11(12)8-1-3-9(22)4-2-8/h1-7,13H,22-23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWDRJPNTVCPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)OC(C(C(F)(F)F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)

![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)



![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)



![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

